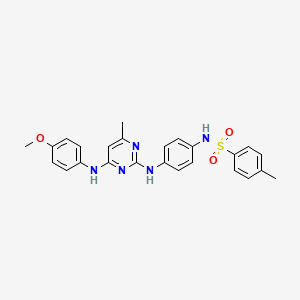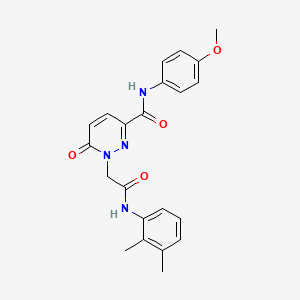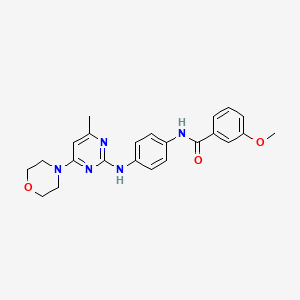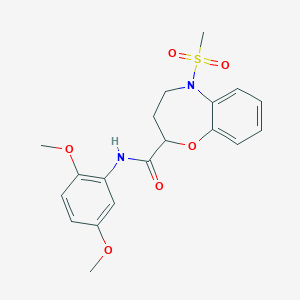![molecular formula C20H22N2O3S B11241493 6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241493.png)
6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common route starts with the preparation of the dibenzo[C,E][1,2]thiazine core, followed by the introduction of the allyl and sec-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the reduction of nitro groups to amines can be achieved using powdered zinc in propionic acid under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Green synthesis methods, which use environmentally friendly reagents and solvents, are increasingly being explored for the production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Lead dioxide (PbO2), silver oxide (AgO), sulfuryl chloride (SO2Cl2)
Reducing agents: Powdered zinc (Zn) in propionic acid
Solvents: Toluene, acetonitrile (MeCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with silver oxide in a toluene/acetonitrile mixture can yield stable radicals .
Scientific Research Applications
6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anticancer properties.
Materials Science: Its ability to form stable radicals and participate in discotic liquid crystal phases makes it valuable for studying magnetic and electronic properties in materials.
Mechanism of Action
The mechanism by which 6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6H-dibenzo[C,E][1,2]thiazine 5,5-dioxide: This compound shares a similar core structure but differs in the substituents attached to the thiazine ring.
9-Methoxy-6-methyl-6H-dibenzo[C,E][1,2]thiazine 5,5-dioxide: Another related compound with methoxy and methyl groups, which can influence its reactivity and applications.
Uniqueness
6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of allyl and sec-butyl groups, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-butan-2-yl-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C20H22N2O3S/c1-4-12-22-18-11-10-15(20(23)21-14(3)5-2)13-17(18)16-8-6-7-9-19(16)26(22,24)25/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,21,23) |
InChI Key |
ZCNZNMISCQFWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11241410.png)

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11241422.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11241425.png)
![N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11241435.png)
![6-allyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241442.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11241449.png)
![2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11241457.png)



![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11241479.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B11241485.png)
